

## GPX-150 as a non-cardiotoxic anthracycline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 11-Deoxy-13-deoxodaunorubicin

Cat. No.: B15565492 Get Quote

An In-depth Technical Guide to GPX-150: A Non-Cardiotoxic Anthracycline Analog

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Anthracyclines, such as doxorubicin, have been a cornerstone of cancer chemotherapy for decades, demonstrating broad efficacy against a wide range of solid tumors and hematological malignancies.[1] However, their clinical utility is often limited by a cumulative dose-dependent cardiotoxicity, which can lead to irreversible cardiac damage and heart failure.[2][3] GPX-150 (5-imino-13-deoxydoxorubicin) is a novel anthracycline analog that has been rationally designed to retain the potent anti-tumor activity of doxorubicin while mitigating its cardiotoxic effects.[4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting GPX-150 as a non-cardiotoxic anthracycline, detailing its mechanism of action, experimental protocols, and key quantitative data.

GPX-150 is a structural analog of doxorubicin, modified at two key positions to reduce the formation of cardiotoxic metabolites and reactive oxygen species (ROS), which are believed to be major contributors to doxorubicin-induced cardiotoxicity. Specifically, the carbonyl group at carbon-13 has been replaced with a methylene oxygen, and the quinone at carbon-5 has been substituted with an imino group. These modifications are intended to prevent the redox cycling and formation of doxorubicinol, a cardiotoxic metabolite.

## Mechanism of Action: Selective Inhibition of Topoisomerase IIα







The anti-tumor effects of anthracyclines are primarily mediated through the inhibition of topoisomerase II (TOP2), an enzyme essential for DNA replication and transcription. There are two isoforms of TOP2: TOP2A and TOP2B. TOP2A is highly expressed in proliferating cells, including cancer cells, while TOP2B is constitutively expressed in quiescent cells, such as cardiomyocytes. It is now widely accepted that the anti-cancer efficacy of anthracyclines is due to the poisoning of TOP2A, leading to DNA double-strand breaks and apoptosis in rapidly dividing cancer cells. Conversely, the cardiotoxicity of doxorubicin is largely attributed to its off-target inhibition of TOP2B in cardiomyocytes, which results in mitochondrial dysfunction and cell death.

GPX-150 has been shown to be a more selective inhibitor of TOP2A over TOP2B compared to doxorubicin. This isoform selectivity is a key aspect of its non-cardiotoxic profile.

## Doxorubicin's Dual-Edged Sword: TOP2A and TOP2B Inhibition







Click to download full resolution via product page

Caption: Doxorubicin's mechanism in cancer cells versus cardiomyocytes.

# **GPX-150's Targeted Approach: Preferential TOP2A Inhibition**







Click to download full resolution via product page

Caption: GPX-150's selective inhibition of TOP2A, sparing cardiomyocytes.

## **Preclinical Evidence of Non-Cardiotoxicity**

Preclinical studies have been instrumental in demonstrating the reduced cardiotoxic potential of GPX-150 compared to doxorubicin. The primary model used for these investigations is the chronic rabbit model of anthracycline-induced cardiomyopathy.

# Chronic Rabbit Model of Doxorubicin-Induced Cardiotoxicity





Click to download full resolution via product page

Caption: Experimental workflow for the rabbit cardiotoxicity model.

#### **Experimental Protocol: Chronic Rabbit Cardiotoxicity Study**

A widely used protocol to induce cardiotoxicity in rabbits involves the intravenous administration of doxorubicin over several weeks. A comparative study with GPX-150 would follow a similar protocol:

- Animal Model: New Zealand White rabbits are commonly used.
- Treatment Groups:
  - Control Group: Saline injections.



- Doxorubicin Group: Doxorubicin administered intravenously, for example, at a dose of 1.0 mg/kg twice a week.
- GPX-150 Group: GPX-150 administered at an equimolar or equitoxic dose to the doxorubicin group.
- Duration: Treatment is typically continued for 6 to 8 weeks.
- · Cardiac Function Monitoring:
  - Echocardiography: Left ventricular ejection fraction (LVEF) and fractional shortening (FS)
     are measured at baseline and at regular intervals throughout the study.
  - Electrocardiography (ECG): To monitor for any arrhythmias or other electrical abnormalities.
- Biomarker Analysis: Blood samples are collected to measure markers of cardiac injury (e.g., cardiac troponins) and oxidative stress (e.g., malondialdehyde, reduced glutathione).
- Histopathology: At the end of the study, hearts are harvested for histological analysis to assess for myocardial damage, including vacuolization, myofibrillar loss, and fibrosis.

### In Vitro Topoisomerase II Inhibition Assay

The differential inhibitory activity of GPX-150 and doxorubicin on TOP2A and TOP2B can be quantified using an in vitro decatenation assay.

#### **Experimental Protocol: Topoisomerase II Decatenation Assay**

This assay measures the ability of topoisomerase II to separate, or decatenate, interlocked rings of kinetoplast DNA (kDNA).

- Reaction Mixture: A reaction mixture is prepared containing kDNA, reaction buffer (containing ATP and MgCl2), and varying concentrations of the test compound (GPX-150 or doxorubicin).
- Enzyme Addition: Purified human TOP2A or TOP2B is added to the reaction mixture.
- Incubation: The reaction is incubated at 37°C for a specified time, typically 30 minutes.



- Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a
  detergent (e.g., SDS) and proteinase K.
- Analysis: The reaction products are separated by agarose gel electrophoresis. Decatenated DNA migrates faster than catenated DNA. The degree of inhibition is determined by the reduction in the amount of decatenated DNA.
- Quantification: The intensity of the DNA bands is quantified to determine the IC50 value,
   which is the concentration of the drug that inhibits 50% of the enzyme's activity.

## **Quantitative Preclinical Data**

The following table summarizes the key quantitative findings from preclinical studies comparing GPX-150 and doxorubicin.

| Parameter                                 | Doxorubicin          | GPX-150               | Reference |
|-------------------------------------------|----------------------|-----------------------|-----------|
| Topoisomerase II<br>Inhibition (IC50)     |                      |                       |           |
| TOP2A                                     | Potent Inhibitor     | Potent Inhibitor      |           |
| TOP2B                                     | Potent Inhibitor     | Weak/No Inhibition    | -         |
| Chronic Rabbit Model                      |                      |                       |           |
| Left Ventricular Ejection Fraction (LVEF) | Significant Decrease | No Significant Change |           |
| Myocardial Lesions<br>(Histopathology)    | Severe               | Minimal to None       | -         |

## **Clinical Development and Safety Profile**

GPX-150 has been evaluated in Phase I and Phase II clinical trials, which have further established its safety profile, particularly its lack of cardiotoxicity, in human subjects.

## Phase I Clinical Trial (NCT00710125)



A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of GPX-150 in patients with advanced solid tumors.

#### **Study Design and Methods**

- Patient Population: Patients with metastatic or unresectable solid tumors for whom standard therapy was not available.
- Treatment Regimen: GPX-150 was administered as an intravenous infusion every 21 days.
- Dose Escalation: The study employed an accelerated dose-escalation design, with dose levels ranging from 14 mg/m² to 265 mg/m².
- Cardiac Monitoring: Cardiac function was monitored using multigated acquisition (MUGA) scans to measure LVEF at baseline and throughout the study.

**Key Results** 

| Parameter                    | Value                                  | Reference    |
|------------------------------|----------------------------------------|--------------|
| Maximum Tolerated Dose (MTD) | 265 mg/m²                              | _            |
| Dose-Limiting Toxicity       | Neutropenia                            |              |
| Most Common Adverse Events   | Neutropenia, anemia, fatigue, nausea   |              |
| Cardiotoxicity               | No evidence of cardiotoxicity observed | <del>-</del> |
| Pharmacokinetics (at MTD)    |                                        | -            |
| AUC                          | 8.0 (±2.6) μg·h/mL                     | _            |
| Clearance                    | 607 (±210) mL/min/m²                   |              |
| t1/2β                        | 13.8 (±4.6) hours                      |              |
| Efficacy                     |                                        | _            |
| Best Overall Response        | Stable Disease in 4 (20%) patients     |              |



## Phase II Clinical Trial (NCT02359917)

A Phase II open-label, single-arm study was conducted to evaluate the efficacy and safety of GPX-150 in patients with metastatic and unresectable soft tissue sarcoma (STS).

#### **Study Design and Methods**

- Patient Population: Patients with advanced and/or metastatic malignant soft tissue sarcoma
  of intermediate or high histologic grade.
- Treatment Regimen: GPX-150 was administered at a starting dose of 265 mg/m<sup>2</sup> every 21 days for up to 16 cycles.
- Primary Endpoint: Progression-free survival (PFS) rate.
- Cardiac Monitoring: LVEF was assessed at baseline and at regular intervals.

**Kev Results** 

| Parameter                            | Value                                                                         | Reference |
|--------------------------------------|-------------------------------------------------------------------------------|-----------|
| Progression-Free Survival (PFS) Rate |                                                                               |           |
| at 6 months                          | 38%                                                                           |           |
| at 12 months                         | 12%                                                                           |           |
| Overall Survival (OS) Rate           |                                                                               |           |
| at 6 months                          | 74%                                                                           | _         |
| at 12 months                         | 45%                                                                           | _         |
| Cardiotoxicity                       | No evidence of irreversible, cumulative dose-dependent chronic cardiotoxicity |           |

## Conclusion

GPX-150 represents a promising advancement in anthracycline chemotherapy. Its unique structural modifications result in a favorable pharmacological profile characterized by potent



anti-tumor activity and a significant reduction in cardiotoxicity. The mechanism underlying this improved safety profile is its selective inhibition of TOP2A, the isoform predominantly expressed in cancer cells, while sparing TOP2B, which is critical for cardiomyocyte function. Preclinical and clinical data have consistently demonstrated the non-cardiotoxic nature of GPX-150, even at doses that show anti-tumor efficacy. Further clinical development of GPX-150 is warranted to explore its full potential in various oncology indications where anthracyclines are a standard of care, offering the prospect of effective cancer treatment without the debilitating risk of long-term cardiac damage.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPX-150 as a non-cardiotoxic anthracycline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565492#gpx-150-as-a-non-cardiotoxic-anthracycline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com